molecular formula C17H17FO B1327694 3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898793-96-9

3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327694
M. Wt: 256.31 g/mol
InChI Key: HIRGTXNSUJAYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 2nd and 4th positions. It also seems to have a propiophenone group, which is a type of ketone, and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would likely be complex due to the presence of multiple functional groups. The phenyl group would contribute to the aromaticity of the molecule, while the ketone group would introduce polarity. The fluorine atom would also significantly affect the molecule’s properties due to its high electronegativity .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and an organoboron reagent . Other reactions could involve the transformation of the ketone group or reactions at the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would be influenced by its molecular structure. The presence of a phenyl group, a ketone group, and a fluorine atom would likely make the compound relatively stable. The compound might also exhibit interesting optical properties due to the presence of the aromatic ring .

Scientific Research Applications

Polymer Synthesis and Properties

Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, synthesized using nucleophilic substitution polymerization, include compounds related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone. These polymers are soluble in polar solvents, can be cast into thin films, and exhibit high thermal stability with decomposition temperatures above 400°C. Their glass transition temperature ranges from 220-271°C. They have applications in electrical insulation, as evidenced by their dielectric properties (Hamciuc et al., 2008).

Organic Compound Interactions

The work on polymorphs and solvates of bis-phenols, including fluorine-substituted compounds similar to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, reveals insights into their interactions and transformations. These include observations on polymorphs with different crystal densities and their transformations upon heating, which are relevant to material science and crystallography (Nath & Baruah, 2013).

Environmental Remediation

The sonochemical degradation of various aromatic organic pollutants, including compounds structurally related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, demonstrates the potential of ultrasound in environmental remediation. This method efficiently mineralizes these pollutants with minimal formation of harmful byproducts, offering an advantageous alternative to traditional remediation methods (Goskonda et al., 2002).

Fluorescence-Based Applications

Research on fluorescein-based fluorescence probes, including derivatives of 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, provides a strategy for designing functional fluorescence probes. These probes, useful in biological applications, exhibit properties controlled by photoinduced electron transfer processes and are applicable in detecting certain biomolecules (Tanaka et al., 2001).

Luminescence Sensing

Lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate, structurally related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, show potential as fluorescence sensors for detecting chemicals like benzaldehyde derivatives. These frameworks, due to their selective sensitivity, are promising for applications in chemical sensing (Shi et al., 2015).

Optical and Electrical Properties of Polymers

Research into poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, related to 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, highlights their good solubility, high thermal stability, low dielectric constants, and transparency. These properties make them suitable for applications in optics and electronics (Shang et al., 2012).

Fluorination Processes

Studies on the fluorination of alkyl-substituted phenols, including derivatives of 3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, provide insights into the regioselectivity and kinetics of fluorination processes. These findings have implications for chemical synthesis and the production of fluorinated compounds (Jereb et al., 2004).

Future Directions

The future directions for research on “3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its biological effects, and developing it into a drug . If it has potential in materials science, research could focus on studying and optimizing its physical and chemical properties .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRGTXNSUJAYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644682
Record name 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898793-96-9
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.